2-Bromo-3-(bromomethyl)pyridine
Overview
Description
2-Bromo-3-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where the 2nd and 3rd positions on the pyridine ring are substituted with bromine and bromomethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)pyridine typically involves the bromination of 3-(bromomethyl)pyridine. One common method includes the reaction of 3-(bromomethyl)pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher efficiency compared to batch processes. The use of automated systems for temperature and reaction control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(bromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions typically occur under mild conditions with solvents like dimethylformamide (DMF) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under basic conditions, often using solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various substituted pyridines.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-3-(bromomethyl)pyridine has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)pyridine in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. In biological systems, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Bromopyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromopyridine: Lacks the bromine at the 2nd position, affecting its reactivity and applications.
2-(Bromomethyl)pyridine: Similar but with the bromomethyl group at the 2nd position, leading to different reactivity and applications.
Uniqueness: 2-Bromo-3-(bromomethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWLOSCWMVKPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447754 | |
Record name | 2-bromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94446-97-6 | |
Record name | 2-bromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(bromomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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